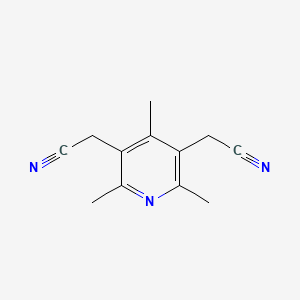

2,4,6-Trimethypyridine-3,5-diacetonitrile

Description

Contextualization of Substituted Pyridine (B92270) Derivatives in Chemical Research

Substituted pyridine derivatives are a cornerstone in the landscape of modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.comccspublishing.org.cn The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, can be functionalized at various positions, leading to a vast array of compounds with diverse chemical and physical properties. ccspublishing.org.cnnih.gov The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. ccspublishing.org.cn Conversely, electrophilic substitution is generally less favorable and tends to occur at the 3 and 5 positions under more forcing conditions. rsc.org

The introduction of various substituents allows for the fine-tuning of the molecule's steric and electronic properties. This modulation is crucial for applications such as catalysis, where substituted pyridines can act as ligands for metal complexes, and in drug design, where they can serve as key pharmacophores. ccspublishing.org.cnnih.gov The versatility of pyridine chemistry has led to the development of numerous synthetic methodologies for the introduction of functional groups onto the pyridine core. nih.govresearchgate.net

Rationale for Investigating 2,4,6-Trimethylpyridine-3,5-diacetonitrile

The specific structural attributes of 2,4,6-trimethylpyridine-3,5-diacetonitrile make it a compound of significant academic and potentially industrial interest. The rationale for its investigation stems from several key features:

Bifunctionality : The presence of two nitrile groups offers dual sites for further chemical transformations. Nitriles are versatile functional groups that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, opening avenues for the synthesis of more complex molecules.

Coordination Chemistry : The nitrogen atom of the pyridine ring and the nitrogen atoms of the two acetonitrile (B52724) groups can act as coordination sites for metal ions. This makes the compound a potential multidentate ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Precursor for Novel Heterocycles : The arrangement of the functional groups on the pyridine ring makes it a suitable precursor for the synthesis of novel fused heterocyclic systems through intramolecular cyclization reactions.

Overview of Academic Research Trajectories for the Title Compound

While specific academic research solely focused on 2,4,6-trimethylpyridine-3,5-diacetonitrile is not extensively documented in publicly available literature, its structural features suggest potential research trajectories based on studies of analogous compounds. Research on the closely related 2,4,6-trimethylpyridine-3,5-dicarbonitrile (B3105564) has highlighted its utility as a strong electron acceptor in the development of materials with non-linear optical properties. acs.org

Based on this, and the general reactivity of substituted pyridines and nitriles, the academic research trajectories for 2,4,6-trimethylpyridine-3,5-diacetonitrile can be projected in the following areas:

Synthesis and Derivatization : Development of efficient synthetic routes to the title compound and its subsequent conversion into a variety of derivatives, such as diamines, dicarboxylic acids, and more complex heterocyclic structures.

Coordination Chemistry and Catalysis : Exploration of its coordination behavior with various transition metals to form complexes that could be investigated for their catalytic activity in organic transformations.

Materials Science : Investigation of its potential as a building block for functional materials, including fluorescent sensors, organic light-emitting diodes (OLEDs), and porous materials for gas storage or separation.

The following table provides a summary of the key properties of the parent compound, 2,4,6-trimethylpyridine (B116444).

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molar Mass | 121.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 170-172 °C |

| Acidity (pKa) | 7.43 |

The predicted properties for the title compound, 2,4,6-Trimethypyridine-3,5-diacetonitrile, are presented below.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molar Mass | 199.25 g/mol |

| Boiling Point | 393.3±37.0 °C |

| Density | 1.083±0.06 g/cm³ |

| pKa | 5.19±0.28 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[5-(cyanomethyl)-2,4,6-trimethylpyridin-3-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-11(4-6-13)9(2)15-10(3)12(8)5-7-14/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSZCBDBOJHCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1CC#N)C)C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376220 | |

| Record name | 2,4,6-Trimethypyridine-3,5-diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883107-37-7 | |

| Record name | 2,4,6-Trimethypyridine-3,5-diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis and Chemical Transformation of 2,4,6 Trimethylpyridine 3,5 Diacetonitrile

Exploration of Synthetic Routes to the Pyridine (B92270) Core and Acetonitrile (B52724) Functionalities

The synthesis of the target molecule can be approached by first constructing the central pyridine ring, followed by the introduction or modification of the functional groups at the 3 and 5 positions.

The Hantzsch pyridine synthesis, a classic multicomponent reaction first reported in 1881, remains a widely utilized method for the preparation of dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. nih.govwikipedia.orgorganic-chemistry.org The archetypal reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. nih.govwikipedia.org While this method is highly effective for producing pyridine-3,5-dicarboxylates, its direct application to the synthesis of 2,4,6-trimethylpyridine-3,5-diacetonitrile is not straightforward. The traditional Hantzsch reaction would yield a dicarboxylate precursor rather than the desired diacetonitrile.

A variation of the Hantzsch synthesis can, however, be employed to construct the core 2,4,6-trimethylpyridine (B116444) ring system. For instance, the reaction of ethyl acetoacetate (B1235776) (as the β-keto component), acetaldehyde, and ammonia can lead to the formation of 2,4,6-trimethylpyridine derivatives. acs.org Subsequent functionalization at the 3 and 5 positions would then be necessary to introduce the diacetonitrile moieties.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry. mdpi.comnih.gov Various MCRs have been developed for the synthesis of polysubstituted pyridines. For instance, one-pot condensations involving aldehydes, malononitrile, and a thiol have been used to produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.net

While a specific MCR for the direct synthesis of 2,4,6-trimethylpyridine-3,5-diacetonitrile is not prominently described, the versatility of MCRs suggests the potential for developing such a route. By carefully selecting the starting materials, it might be feasible to construct the desired pyridine ring with the correct substitution pattern and functional groups in a single, convergent step. For example, a reaction involving a β-ketonitrile, an aldehyde, and an enamine could theoretically lead to the formation of a pyridine-3,5-dicarbonitrile (B74902).

A crucial strategy for the synthesis of 2,4,6-trimethylpyridine-3,5-diacetonitrile involves the initial construction of a related pyridine derivative, followed by the chemical modification of the functional groups at the 3 and 5 positions. A key precursor is 2,4,6-trimethylpyridine-3,5-dicarbonitrile (B3105564). The synthesis of this dicarbonitrile has been achieved through the reaction of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with copper(I) cyanide in a nucleophilic substitution reaction. researchgate.net This transformation provides a direct route to the dicarbonitrile scaffold.

The subsequent conversion of the nitrile groups (-CN) to the desired acetonitrile moieties (-CH2CN) would require a two-step reduction and cyanomethylation sequence or a direct homologation of the nitrile. However, specific literature detailing this transformation on the 2,4,6-trimethylpyridine-3,5-dicarbonitrile core is scarce.

Advanced Synthetic Strategies for Complex Derivative Synthesis

The 2,4,6-trimethylpyridine-3,5-diacetonitrile scaffold, once obtained, can serve as a versatile building block for the synthesis of more complex molecular architectures. The acetonitrile groups offer multiple avenues for further chemical transformations. For example, the acidic α-protons of the acetonitrile moieties can be deprotonated to form carbanions, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. This would allow for the elaboration of the side chains at the 3 and 5 positions, leading to a diverse range of derivatives with potentially interesting biological or material properties.

Furthermore, the nitrile groups themselves can be hydrolyzed to carboxylic acids or reduced to amines, providing additional handles for functionalization and the construction of more intricate molecular frameworks.

Investigation of Chemical Reactivity and Transformation Pathways of 2,4,6-Trimethylpyridine-3,5-diacetonitrile

The chemical reactivity of 2,4,6-trimethylpyridine-3,5-diacetonitrile is dictated by the interplay of the electron-rich pyridine ring, substituted with electron-donating methyl groups, and the electron-withdrawing acetonitrile groups.

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack. Common reactions at the pyridine nitrogen include N-alkylation and N-oxidation.

N-Alkylation: The reaction of pyridines with alkyl halides typically leads to the formation of N-alkylpyridinium salts. nih.gov In the case of 2,4,6-trimethylpyridine-3,5-diacetonitrile, the presence of the electron-withdrawing acetonitrile groups at the 3 and 5 positions would decrease the electron density on the pyridine ring, thereby reducing the nucleophilicity of the nitrogen atom. Consequently, N-alkylation of this compound would likely require more forcing conditions or more reactive alkylating agents compared to unsubstituted or electron-rich pyridines. youtube.com Studies on the N-arylation of electron-deficient pyridines have shown that stronger arylating agents are needed to overcome the reduced nucleophilicity. acs.org

N-Oxidation: Pyridines can be oxidized to their corresponding N-oxides using various oxidizing agents such as peroxy acids. acs.orgscripps.edu The formation of a pyridine N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. For pyridines bearing electron-withdrawing groups, the N-oxidation can still be achieved, although the reaction conditions might need to be adjusted. nih.gov The resulting N-oxide of 2,4,6-trimethylpyridine-3,5-diacetonitrile could serve as a valuable intermediate for further functionalization of the pyridine ring.

Below is a table summarizing the expected reactivity at the pyridine nitrogen:

| Reaction Type | Reagents | Expected Product | Reactivity Considerations |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkyl-2,4,6-trimethyl-3,5-diacetonitrilepyridinium Salt | Reduced nucleophilicity of the nitrogen due to electron-withdrawing acetonitrile groups may require harsher reaction conditions. |

| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | 2,4,6-Trimethylpyridine-3,5-diacetonitrile N-oxide | The electron-deficient nature of the ring may influence the rate of oxidation. |

Transformations Involving the Nitrile Groups

The two nitrile groups at the 3 and 5 positions of the pyridine ring are key sites for chemical modification. Their electron-withdrawing nature influences the reactivity of the entire molecule. Transformations of these groups typically involve hydrolysis, reduction, and addition reactions, leading to the formation of carboxylic acids, amines, and other functional derivatives, respectively.

Hydrolysis: The hydrolysis of the nitrile groups in 2,4,6-trimethylpyridine-3,5-diacetonitrile to the corresponding carboxylic acids can be achieved under acidic or basic conditions. This transformation is a fundamental step in the synthesis of pyridine-3,5-dicarboxylic acid derivatives, which are important intermediates in the preparation of various pharmaceuticals and functional materials. While specific studies on the hydrolysis of 2,4,6-trimethylpyridine-3,5-diacetonitrile are not extensively documented, the hydrolysis of analogous pyridine-3,5-dicarbonitrile systems provides insight into the expected reaction conditions. For instance, the hydrolysis of various pyridine-3,5-dicarbonitriles can be effected using strong acids like hydrochloric acid or sulfuric acid, or strong bases such as sodium hydroxide (B78521) or potassium hydroxide, typically with heating.

Reduction: The reduction of the nitrile groups offers a direct route to the corresponding primary amines, 3,5-bis(aminomethyl)-2,4,6-trimethylpyridine. These diamines are valuable building blocks for the synthesis of polymers, ligands for metal complexes, and pharmacologically active agents. Common reducing agents for the conversion of nitriles to amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of pyridine-3,5-dicarboxylates, a related class of compounds, to the corresponding dihydropyridines has been investigated using sodium borohydride (B1222165) and sodium cyanoborohydride, suggesting that similar reducing agents could be employed for the partial or complete reduction of the nitrile groups in 2,4,6-trimethylpyridine-3,5-diacetonitrile. rsc.org

| Transformation | Reagents and Conditions | Product | Reference (Analogous Systems) |

|---|---|---|---|

| Hydrolysis | HCl or H₂SO₄, heat; or NaOH or KOH, heat | 2,4,6-Trimethylpyridine-3,5-dicarboxylic acid | General nitrile hydrolysis protocols |

| Reduction | LiAlH₄ in THF; or H₂, Pd/C or PtO₂ | 3,5-Bis(aminomethyl)-2,4,6-trimethylpyridine | rsc.org |

Reactivity of Methyl Substituents

The three methyl groups at the 2, 4, and 6 positions of the pyridine ring, while generally less reactive than the nitrile groups, can undergo a range of chemical transformations, particularly due to the electron-deficient nature of the pyridine ring.

Oxidation: The methyl groups of 2,4,6-trimethylpyridine can be oxidized to carboxylic acid groups. For instance, the oxidation of 2,4,6-trimethylpyridine (collidine) with a strong oxidizing agent like potassium permanganate (B83412) yields collidinic acid (pyridine-2,4,6-tricarboxylic acid). wikipedia.org It is anticipated that the methyl groups of 2,4,6-trimethylpyridine-3,5-diacetonitrile would undergo similar oxidation under appropriate conditions, potentially leading to the formation of 3,5-dicyanopyridine-2,4,6-tricarboxylic acid. The specific regioselectivity of this oxidation would likely be influenced by the steric and electronic environment of each methyl group.

| Transformation | Reagents and Conditions | Potential Product | Reference (Analogous Systems) |

|---|---|---|---|

| Oxidation | KMnO₄, heat | 3,5-Dicyanopyridine-2,4,6-tricarboxylic acid | wikipedia.org |

| Knoevenagel Condensation | Aldehyde/Ketone, weak base (e.g., piperidine) | Styryl- or related vinyl-substituted pyridine derivatives | wikipedia.org |

The reactivity of the methyl groups provides a pathway for extending the conjugation of the pyridine system and for the synthesis of more complex molecular architectures, including fused-ring systems. organic-chemistry.org The selective functionalization of one or more of these methyl groups, in the presence of the reactive nitrile functionalities, presents a synthetic challenge that could be addressed through careful selection of reaction conditions and protecting group strategies.

Comprehensive Spectroscopic and Structural Elucidation of 2,4,6 Trimethylpyridine 3,5 Diacetonitrile

Application of Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are fundamental to confirming the identity and elucidating the structural details of chemical compounds. Nuclear magnetic resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry collectively offer a comprehensive characterization of 2,4,6-trimethylpyridine-3,5-diacetonitrile.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4,6-trimethylpyridine-3,5-diacetonitrile, both ¹H and ¹³C NMR spectra have been reported, confirming the proposed structure. researchgate.net

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows two distinct signals for the methyl protons. A singlet at δ 2.76 ppm integrating to six protons is assigned to the chemically equivalent methyl groups at the C2 and C6 positions of the pyridine (B92270) ring. A second singlet at δ 2.70 ppm, integrating to three protons, corresponds to the methyl group at the C4 position. researchgate.net The simplicity of the spectrum, showing only singlets for the methyl groups, is consistent with the absence of adjacent protons for coupling.

The ¹³C NMR spectrum displays six signals, corresponding to the six unique carbon environments in the molecule due to its symmetry. researchgate.net The signals at δ 19.8 and 24.4 ppm are assigned to the methyl carbons. The peaks at δ 108.3 and 114.7 ppm correspond to the carbons of the nitrile groups (-C≡N) and the C3/C5 carbons to which they are attached. The remaining signals at δ 145.9 and 164.3 ppm are attributed to the C4 and the C2/C6 carbons of the pyridine ring, respectively. researchgate.net

Table 1: NMR Spectroscopic Data for 2,4,6-Trimethylpyridine-3,5-diacetonitrile in CDCl₃ researchgate.net

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 2.76 | 6H | Singlet | 2,6-CH₃ |

| 2.70 | 3H | Singlet | 4-CH₃ |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 19.8 | Methyl Carbons |

| 24.4 | Methyl Carbons |

| 108.3 | C3/C5 or -C≡N |

| 114.7 | C3/C5 or -C≡N |

| 145.9 | C4 |

| 164.3 | C2/C6 |

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. Although specific experimental spectra for 2,4,6-trimethylpyridine-3,5-diacetonitrile are not widely published, the expected characteristic absorption bands can be predicted based on its structure.

The most prominent feature in the infrared (IR) and Raman spectra would be the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. The presence of two nitrile groups in the molecule would likely result in a strong absorption in this area.

Other expected vibrations include:

C-H Stretching: Aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the methyl groups would appear in the 2850-3100 cm⁻¹ region.

C=C and C=N Stretching: Vibrations associated with the pyridine ring would be observed in the 1400-1650 cm⁻¹ range.

C-H Bending: Bending vibrations for the methyl groups would be visible around 1375 cm⁻¹ and 1450 cm⁻¹.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of 2,4,6-trimethylpyridine-3,5-diacetonitrile is C₁₀H₉N₃, corresponding to a molecular weight of approximately 171.20 g/mol . nih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 171. The fragmentation of this ion would likely proceed through common pathways for aromatic and nitrile-containing compounds. A primary fragmentation step could be the loss of a methyl group (•CH₃), resulting in a significant fragment ion at m/z 156 ([M-15]⁺). Further fragmentation could involve the loss of hydrogen cyanide (HCN) from the ring, a characteristic pathway for nitrile-substituted heterocycles. Elemental analysis has confirmed the calculated composition for C₁₀H₉N₃ (C, 70.71%; H, 5.41%; N, 24.39%), which aligns with the observed values (C, 70.16%; H, 5.3%; N, 24.54%). researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure and reveals how molecules are arranged in the solid state, including intermolecular interactions that govern the crystal's properties.

A single-crystal X-ray diffraction study has been performed on 2,4,6-trimethylpyridine-3,5-diacetonitrile, yielding precise bond lengths, bond angles, and detailed crystallographic information. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. The asymmetric unit of the crystal contains two independent molecules. researchgate.net The detailed crystallographic data are summarized in the table below.

Table 2: Crystal Data and Structure Refinement for 2,4,6-Trimethylpyridine-3,5-diacetonitrile researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₃ |

| Formula Weight | 171.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.4261 (17) |

| b (Å) | 8.0266 (9) |

| c (Å) | 16.6153 (19) |

| β (°) | 113.802 (2) |

| Volume (ų) | 1882.3 (4) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 292 |

| Calculated Density (Mg m⁻³) | 1.208 |

The crystal structure analysis reveals that the 2,4,6-trimethylpyridine-3,5-diacetonitrile molecule is essentially planar, with the exception of the hydrogen atoms of the methyl groups. researchgate.net This planarity is influenced by the electron-withdrawing cyano groups conjugated with the pyridine ring.

Coordination Chemistry and Supramolecular Assembly of 2,4,6 Trimethylpyridine 3,5 Diacetonitrile As a Ligand

Ligand Design Principles and Potential Coordination Modes of the Diacetonitrile Derivative

2,4,6-trimethylpyridine-3,5-diacetonitrile possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the two nitrile groups.

Pyridine Nitrogen : The nitrogen atom within the pyridine ring is a well-established Lewis base, readily available for coordination to a wide range of metal ions. jscimedcentral.com It is sp²-hybridized and features a lone pair of electrons in an orbital within the plane of the aromatic ring. However, in this specific molecule, the presence of two methyl groups at the adjacent 2- and 6-positions (the ortho positions) introduces significant steric hindrance. exsyncorp.com This bulkiness can be expected to influence the accessibility of the pyridine nitrogen, potentially favoring coordination with smaller metal ions or leading to longer, weaker metal-nitrogen bonds compared to less substituted pyridines.

Nitrile Groups : Nitriles (R-C≡N) are versatile and common ligands in coordination chemistry. nih.gov They typically coordinate to metal centers in a linear, "end-on" fashion through the lone pair of the nitrogen atom. nih.gov The metal-nitrile bond is primarily a σ-donation from the nitrile nitrogen to the metal. However, a degree of π-back-donation from the metal's d-orbitals into the π* orbitals of the C≡N bond can also occur, the extent of which depends on the electron richness of the metal center. nih.gov In 2,4,6-trimethylpyridine-3,5-diacetonitrile, the two acetonitrile (B52724) (-CH₂C≡N) groups offer two additional, sterically accessible donor sites.

The combination of a "hard" pyridine nitrogen donor and "softer" nitrile nitrogen donors gives this ligand a hybrid character, allowing for potential selectivity in binding to different metal centers based on Hard and Soft Acid and Base (HSAB) principles.

The spatial arrangement of donor sites determines whether a ligand can form a chelate (binding to a single metal center at multiple points) or act as a bridge (linking two or more metal centers).

Chelation : Chelation typically requires two donor atoms to be positioned in such a way that they can form a stable 5- or 6-membered ring with the metal ion. In 2,4,6-trimethylpyridine-3,5-diacetonitrile, the primary donor sites (the pyridine nitrogen and the two nitrile nitrogens) are sterically prevented from coordinating to the same metal center in a chelating fashion. The pyridine ring is essentially planar, and the acetonitrile groups at the 3- and 5-positions are directed away from each other. Any attempt to bend the sidearms to chelate with the pyridine nitrogen would induce immense strain. Therefore, 2,4,6-trimethylpyridine-3,5-diacetonitrile is not considered a viable chelating ligand.

Bridging : The divergent orientation of the two acetonitrile groups makes the molecule an excellent candidate for a bridging ligand. The distance between the two nitrile nitrogen atoms across the rigid pyridine core is suitable for linking two separate metal centers. This can lead to the formation of dinuclear complexes or one-dimensional, two-dimensional, or three-dimensional coordination polymers. nih.gov The ligand would act as a linear, rigid spacer, allowing for predictable control over the distance between metal nodes in a supramolecular structure. This bridging capability is a key design feature for the construction of metal-organic frameworks (MOFs) and other extended polymetallic assemblies. nih.govrsc.org

Synthesis and Characterization of Metal Complexes Incorporating 2,4,6-Trimethylpyridine-3,5-diacetonitrile

While specific reports on the synthesis of metal complexes using 2,4,6-trimethylpyridine-3,5-diacetonitrile are scarce, general methodologies for the preparation and characterization of related pyridine and nitrile complexes are well-established and can be outlined.

A typical synthesis would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in an appropriate solvent or solvent mixture. jscimedcentral.com The stoichiometry of the reactants, temperature, and choice of solvent would be critical in directing the assembly of the final product, whether it be a discrete molecule or an extended polymer.

The resulting complexes could exhibit various metal-to-ligand (M:L) stoichiometries depending on the coordination preferences of the metal ion and the reaction conditions.

Stoichiometry : Given the monodentate nature of each donor site, several stoichiometries are plausible. If only the nitrile groups are involved, a 2:1 (M:L) ratio could form a dinuclear complex. If the pyridine nitrogen also coordinates, a 3:1 (M:L) complex might be possible, although sterically unlikely. More probable are 1:1 or 1:2 (M:L) ratios in the formation of coordination polymers. nih.gov

Geometry : The coordination geometry around the metal center would be determined by the metal's preferred coordination number and the number of ligands. Common geometries for transition metals include tetrahedral, square planar, square pyramidal, and octahedral. jscimedcentral.commdpi.com For instance, a metal ion coordinating to two nitrile groups from two different ligands and two ancillary ligands (like halide ions) could adopt a tetrahedral or square planar geometry. An octahedral geometry could be achieved with additional solvent molecules or other ligands occupying the remaining coordination sites. mdpi.com X-ray crystallography would be the definitive method for determining the precise stoichiometry and geometry in the solid state.

Spectroscopic techniques are essential for confirming that coordination has occurred and for probing the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy : Coordination of the nitrile group to a metal center typically causes a shift in the C≡N stretching frequency. This vibration, found around 2250 cm⁻¹ for a free nitrile, usually shifts to a higher frequency (a blueshift) upon coordination, which is a hallmark of nitrile-metal complex formation. nih.gov Coordination of the pyridine ring would also lead to characteristic shifts in the ring breathing and C-H vibration modes. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum of a diamagnetic complex, the proton signals of the ligand would be expected to shift upon coordination. The signals for the protons closest to the coordinating nitrogen atoms (the methyl groups and the -CH₂- protons of the acetonitrile arms) would likely show the most significant downfield shifts.

The table below summarizes the expected spectroscopic changes upon coordination.

| Spectroscopic Method | Observed Feature | Change Upon Coordination |

| Infrared (IR) | C≡N stretch | Shift to higher frequency (typically +15 to +60 cm⁻¹) |

| Pyridine ring modes | Shifts in frequency and intensity | |

| ¹H NMR | -CH₂- protons | Downfield shift |

| Methyl protons | Downfield shift | |

| ¹³C NMR | C≡N carbon | Shift in resonance |

Table 1: Hypothetical spectroscopic signatures for the coordination of 2,4,6-trimethylpyridine-3,5-diacetonitrile.

The most promising application of 2,4,6-trimethylpyridine-3,5-diacetonitrile in coordination chemistry lies in its potential as a building block for polymetallic assemblies. Its rigid, linear bridging capability is a desirable feature for constructing predictable and stable supramolecular architectures.

By reacting this ligand with metal ions or pre-formed metal-containing nodes, it is conceivable to synthesize a variety of structures:

Discrete Dinuclear Macrocycles : If reacted in a 1:1 ratio with a metal complex that provides two coordination sites at a specific angle (a "molecular corner"), dinuclear or tetranuclear rectangular macrocycles could be formed.

1D Coordination Polymers : The end-to-end linking of metal centers by the ligand would naturally lead to the formation of linear chains or zig-zag polymers. nih.gov

Higher-Dimensional Networks : If the metal node has more than two available coordination sites for bridging, the ligand could be used to construct 2D or 3D metal-organic frameworks. The methyl groups on the pyridine ring would project into the pores of such a framework, influencing its size, shape, and chemical environment.

The synthesis of these materials would likely rely on self-assembly processes, where the final structure is thermodynamically favored and forms spontaneously from its components under the right conditions. rsc.org

Supramolecular Architectures Directed by 2,4,6-Trimethylpyridine-3,5-diacetonitrile

No published data is available.

No specific research findings concerning the self-assembly of 2,4,6-trimethylpyridine-3,5-diacetonitrile through hydrogen bonding or π-stacking have been reported in the scientific literature.

There is no available scientific literature documenting the use of 2,4,6-trimethylpyridine-3,5-diacetonitrile as a ligand for the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs).

Mechanistic Investigations and Catalytic Applications Associated with 2,4,6 Trimethylpyridine 3,5 Diacetonitrile

Elucidation of Reaction Mechanisms Involving the Compound

There is no available research data detailing the elucidation of reaction mechanisms involving 2,4,6-Trimethylpyridine-3,5-diacetonitrile.

Role of 2,4,6-Trimethylpyridine-3,5-diacetonitrile and its Metal Complexes in Catalysis

Information on the role of 2,4,6-Trimethylpyridine-3,5-diacetonitrile and its metal complexes in catalysis is not present in the reviewed scientific literature.

Homogeneous Catalytic Systems

There are no published studies on the use of 2,4,6-Trimethylpyridine-3,5-diacetonitrile in homogeneous catalytic systems.

Investigations in Heterogeneous Catalysis and Surface Interactions

There is no available research on the investigation of 2,4,6-Trimethylpyridine-3,5-diacetonitrile in heterogeneous catalysis or its surface interactions.

Catalytic Selectivity and Efficiency Studies

No studies on the catalytic selectivity and efficiency of 2,4,6-Trimethylpyridine-3,5-diacetonitrile have been found in the scientific literature.

Computational and Theoretical Approaches to Understanding 2,4,6 Trimethylpyridine 3,5 Diacetonitrile

Quantum Chemical Studies on Electronic Structure, Stability, and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for determining the ground-state properties of medium-sized organic molecules like 2,4,6-Trimethylpyridine-3,5-diacetonitrile. DFT calculations typically involve optimizing the molecule's geometry to find its lowest energy structure. For this compound, DFT optimization would likely confirm the experimentally observed planarity of the pyridine (B92270) ring system. researchgate.net

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 2,4,6-Trimethylpyridine-3,5-diacetonitrile, the nitrogen atom of the pyridine ring and the nitrogen atoms of the two cyano groups are expected to be regions of negative potential, indicating their role as sites for electrophilic attack or hydrogen bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. scribd.comaimspress.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species.

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where DFT may be less reliable.

For 2,4,6-Trimethylpyridine-3,5-diacetonitrile, high-accuracy ab initio calculations could be used to:

Benchmark DFT Results: By comparing the geometric parameters and energies obtained from DFT with those from a high-level method like CCSD(T), researchers can validate the chosen DFT functional and basis set, ensuring their suitability for the system.

Investigate Excited States: While DFT is primarily a ground-state theory, its time-dependent extension (TD-DFT) can model excited states. However, high-level ab initio methods are often required for more accurate descriptions of electronic transitions, which is crucial for understanding a molecule's photophysical properties.

Molecular Modeling and Simulation for Conformational Analysis and Dynamics

While quantum chemical methods are excellent for static electronic properties, molecular modeling and simulation techniques are used to explore the conformational landscape and dynamic behavior of molecules over time.

For 2,4,6-Trimethylpyridine-3,5-diacetonitrile, the crystal structure shows the core pyridine ring to be essentially planar. researchgate.net Conformational analysis via molecular modeling would involve systematically rotating the single bonds, such as those connecting the methyl and cyanomethyl groups to the ring, to identify all possible stable conformations (rotamers) and determine their relative energies. Given the steric hindrance between the adjacent methyl and cyanomethyl groups, it is expected that the number of low-energy conformers would be limited, with the planar arrangement likely being the global minimum.

Molecular Dynamics (MD) simulations could provide further insight into the molecule's flexibility. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This would allow for the study of:

Vibrational Motions: The dynamics of the methyl group rotations and the flexibility of the cyanomethyl side chains.

Intermolecular Interactions: Simulating a cluster of molecules or a molecule in a solvent box would reveal how 2,4,6-Trimethylpyridine-3,5-diacetonitrile interacts with its neighbors or solvent molecules, providing insights into its solvation and aggregation behavior.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, serving as a bridge between a molecule's structure and its experimental spectra.

Vibrational Spectroscopy (IR and Raman): After a DFT geometry optimization, a frequency calculation can be performed. This calculation yields the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the atomic motions associated with each calculated frequency, a definitive assignment can be made for each experimental peak. For 2,4,6-Trimethylpyridine-3,5-diacetonitrile, this would allow for the precise assignment of vibrations such as the C≡N stretch of the nitrile groups, the various C-H stretches and bends of the methyl groups, and the characteristic breathing modes of the pyridine ring.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. github.io The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the computationally predicted 1H and 13C NMR spectra with experimental data is a powerful method for structure verification. github.io For 2,4,6-Trimethylpyridine-3,5-diacetonitrile, this would involve calculating the shifts for the distinct methyl protons and the various carbon atoms in the ring and side chains.

| Carbon Atom Assignment | Experimental Shift (ppm) nih.gov | Hypothetical Calculated Shift (ppm) |

|---|---|---|

| C(CH3) | 19.8 | 20.1 |

| C(CH3) | 24.4 | 24.9 |

| C-CN | 108.3 | 107.5 |

| C≡N | 114.7 | 115.2 |

| C-CH3 (Ring) | 145.9 | 146.3 |

| C-N (Ring) | 164.3 | 163.8 |

Table of Compounds

| Compound Name |

|---|

| 2,4,6-Trimethylpyridine-3,5-diacetonitrile |

Exploration of 2,4,6 Trimethylpyridine 3,5 Diacetonitrile in Advanced Materials and Functional Systems

Incorporation into Stimuli-Responsive Materials

Stimuli-responsive materials are a class of "smart" materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or electric fields. The incorporation of specific molecular moieties can imbue polymers and other materials with these responsive characteristics. However, a review of the available scientific literature does not currently provide specific examples or detailed research on the incorporation of 2,4,6-trimethylpyridine-3,5-diacetonitrile into stimuli-responsive materials. Further research is required to explore the potential of its nitrile and pyridine (B92270) functionalities to act as responsive sites within a larger material matrix.

Development as a Building Block for Organic and Hybrid Functional Materials

The molecular architecture of 2,4,6-trimethylpyridine-3,5-diacetonitrile makes it a candidate as a building block for more complex organic and hybrid functional materials. The pyridine ring offers a rigid and planar core, while the nitrile groups are strong electron-withdrawing groups. This electronic feature is of significant interest for applications in non-linear optics (NLO). researchgate.net

Research has indicated that 2,4,6-trimethylpyridine-3,5-dicarbonitrile (B3105564) (an alternative name for the compound) is a potent electron acceptor. researchgate.net The presence of two cyano groups on the pyridine ring contributes to a high degree of planarity and excellent electron-withdrawing power. researchgate.net These characteristics are crucial for the design of chromophores with large third-order non-linear optical effects. researchgate.net The synthesis of this compound has been achieved, and its crystal structure determined, providing a foundational understanding for its integration into larger NLO material systems. researchgate.net

Table 1: Crystallographic Data for 2,4,6-Trimethylpyridine-3,5-dicarbonitrile researchgate.net

| Crystal Data | |

| Formula | C10H9N3 |

| Molecular Weight | 171.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

This data is essential for understanding the solid-state packing and intermolecular interactions, which influence the bulk properties of materials incorporating this molecule.

Photophysical Properties and Luminescence Potential

The photophysical properties of a molecule, such as its absorption and emission of light, are fundamental to its potential in applications like organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis. The extended π-conjugation system of the pyridine ring in conjunction with the electron-withdrawing nitrile groups in 2,4,6-trimethylpyridine-3,5-diacetonitrile suggests the potential for interesting photophysical behavior.

While its role as a strong electron acceptor in non-linear optical materials implies specific electronic transitions and a response to electromagnetic fields, detailed studies on its luminescence properties, such as fluorescence or phosphorescence quantum yields and lifetimes, are not extensively reported in the current body of scientific literature. The planarity of the molecule could favor emissive properties by reducing non-radiative decay pathways. researchgate.net However, without experimental data from techniques like UV-Vis and fluorescence spectroscopy, its full potential for luminescent applications remains to be elucidated.

Sensing Applications Based on Ligand-Metal Interactions

The pyridine nitrogen atom and the nitrile groups in 2,4,6-trimethylpyridine-3,5-diacetonitrile possess lone pairs of electrons, making them potential coordination sites for metal ions. This ligand-metal interaction is a common principle in the design of chemical sensors. Upon binding with a specific metal ion, the electronic structure of the molecule can be perturbed, leading to a detectable change in its optical or electrochemical properties, such as a shift in fluorescence color or intensity.

Despite this theoretical potential, there is a lack of specific research in the scientific literature detailing the use of 2,4,6-trimethylpyridine-3,5-diacetonitrile in sensing applications based on ligand-metal interactions. The development of sensors would require systematic studies of its coordination chemistry with various metal ions and the characterization of the resulting complexes' photophysical responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,6-Trimethylpyridine-3,5-diacetonitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways starting from substituted pyridine precursors. For example, nitration and nucleophilic substitution reactions are employed to introduce cyano groups at positions 3 and 4. A representative procedure involves refluxing intermediates (e.g., 2,3,5-trimethylpyridine derivatives) with malononitrile analogs in pyridine, followed by neutralization and recrystallization . Optimization focuses on solvent choice (e.g., pyridine for polarity), stoichiometry (e.g., 1:2 molar ratios to ensure complete substitution), and temperature control (reflux at 100–120°C for 6–8 hours) to maximize yields (typically 60–75%) .

Q. Which analytical techniques are most effective for characterizing 2,4,6-Trimethylpyridine-3,5-diacetonitrile?

- Methodological Answer :

- 1H NMR : Identifies methyl and pyridine ring protons (δ 2.1–2.5 ppm for methyl groups, δ 7.5–8.0 ppm for aromatic protons) .

- FT-IR : Confirms nitrile groups via strong absorption bands at ~2200–2250 cm⁻¹ .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .

- Mass Spectrometry : Molecular ion peaks (m/z ~201–215) align with theoretical molecular weights .

Q. What are the key reactivity patterns of 2,4,6-Trimethylpyridine-3,5-diacetonitrile in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing cyano groups activate the pyridine ring for electrophilic substitution at positions 3 and 5. For example, nitration occurs preferentially at para positions relative to methyl groups. Nucleophilic attacks (e.g., with thiophene derivatives) target the electron-deficient carbon atoms adjacent to nitriles, forming fused heterocyclic systems . Reactivity is modulated by steric hindrance from methyl groups, which slows down bulkier reagents .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermodynamic properties of 2,4,6-Trimethylpyridine-3,5-diacetonitrile?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical for modeling thermochemical properties. DFT calculations at the 6-31G(d,p) basis set level predict:

- Dipole Moments : ~4.5–5.0 D due to polar nitrile groups .

- HOMO-LUMO Gaps : ~5.0–5.5 eV, indicating moderate electronic stability .

- Charge Distribution : Negative charges localized on nitriles, enabling hydrogen bonding in supramolecular assemblies . Validation against experimental NMR/IR data ensures accuracy .

Q. What role does 2,4,6-Trimethylpyridine-3,5-diacetonitrile play in designing nitrogen-rich covalent organic frameworks (COFs)?

- Methodological Answer : The compound serves as a diacetonitrile linker (similar to TPDAN in ) in COF synthesis. Its rigid pyridine core and dual nitrile termini enable covalent bonding with triazine or phloroglucinol nodes via condensation reactions. For example, solvothermal reactions with 1,3,5-triformylphloroglucinol (Tp) produce crystalline frameworks with surface areas >800 m²/g and pore sizes ~1.2 nm . Applications include selective gas adsorption (e.g., CO₂) or fluorescence-based sensing .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.